1-(3-Ethynylpyridin-2-yl)azepane
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Overview
Description
1-(3-Ethynylpyridin-2-yl)azepane is an organic compound that features a seven-membered azepane ring fused with a pyridine ring substituted with an ethynyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynylpyridin-2-yl)azepane typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethynylpyridine and azepane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethynylpyridin-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
1-(3-Ethynylpyridin-2-yl)azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethynylpyridin-2-yl)azepane involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the azepane ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azepane: A simple seven-membered ring compound.
3-Ethynylpyridine: A pyridine ring with an ethynyl group at the 3-position.
Pyrrolidine: A five-membered nitrogen-containing ring.
Uniqueness
1-(3-Ethynylpyridin-2-yl)azepane is unique due to the combination of the azepane ring and the ethynyl-substituted pyridine ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(3-ethynylpyridin-2-yl)azepane |
InChI |
InChI=1S/C13H16N2/c1-2-12-8-7-9-14-13(12)15-10-5-3-4-6-11-15/h1,7-9H,3-6,10-11H2 |
InChI Key |
FDBORSZRYDPTEY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=CC=C1)N2CCCCCC2 |
Origin of Product |
United States |
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